molecular formula C9H11NO3 B3130312 3-Pyridineacetic acid ethyl ester 1-oxide CAS No. 3423-47-0

3-Pyridineacetic acid ethyl ester 1-oxide

Cat. No.: B3130312
CAS No.: 3423-47-0
M. Wt: 181.19 g/mol
InChI Key: LBKIAGGBAQMCHT-UHFFFAOYSA-N
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Description

3-Pyridineacetic acid ethyl ester 1-oxide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring, an acetic acid ethyl ester group, and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridineacetic acid ethyl ester 1-oxide typically involves the reaction of pyridine N-oxide with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nucleophilic nitrogen atom of the pyridine N-oxide attacks the electrophilic carbon of the ethyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridineacetic acid ethyl ester 1-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide functional group can be further oxidized to form higher oxidation state compounds.

    Reduction: The N-oxide group can be reduced to the corresponding pyridine derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Higher oxidation state pyridine derivatives.

    Reduction: Pyridine derivatives without the N-oxide group.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

3-Pyridineacetic acid ethyl ester 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridineacetic acid ethyl ester 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridineacetic acid ethyl ester: Lacks the N-oxide functional group, resulting in different chemical properties and reactivity.

    3-Pyridinecarboxylic acid ethyl ester: Similar structure but with a carboxylic acid ester group instead of an acetic acid ester group.

    Pyridine N-oxide: Contains the N-oxide group but lacks the acetic acid ethyl ester group.

Uniqueness

3-Pyridineacetic acid ethyl ester 1-oxide is unique due to the presence of both the N-oxide and acetic acid ethyl ester functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(1-oxidopyridin-1-ium-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(11)6-8-4-3-5-10(12)7-8/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKIAGGBAQMCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C[N+](=CC=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3423-47-0
Record name 3-Pyridineacetic acid, ethyl ester, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3423-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

m-Chloro perbenzoic acid (6.2 g, 36.06 mmol) in CHCl3 (30 mL) was added drop wise to a solution of ethyl 2-(pyridin-3-yl)acetate (3.5 g, 21.21 mmol) in CHCl3 (30 mL) at room temperature under nitrogen atmosphere and the resulting reaction mass was stirred at room temperature for 5 hours. The reaction was monitored by TLC (10% methanol in chloroform). The reaction mass was basified using aqueous NaHCO3 solution to pH 7 and extracted using CHCl3. The organic layer was dried over sodium sulphate and concentrated under reduced pressure to afford 4.8 g of the crude product. LCMS: 60.09%, m/z=182.0 (M+1)
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6.2 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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